3-(3-Fluorophenyl)-1-(piperidin-3-ylmethyl)urea

Urea transporter UT-B inhibition diuretic target

3-(3-Fluorophenyl)-1-(piperidin-3-ylmethyl)urea (CAS 1183803-33-9, molecular formula C13H18FN3O, molecular weight 251.30 g/mol) is a synthetic small molecule belonging to the N-arylalkyl-piperidinyl urea class. Its structure comprises a piperidine ring linked via a methylene bridge to a urea moiety that is N'-substituted with a 3-fluorophenyl group.

Molecular Formula C13H18FN3O
Molecular Weight 251.305
CAS No. 1183803-33-9
Cat. No. B2468930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Fluorophenyl)-1-(piperidin-3-ylmethyl)urea
CAS1183803-33-9
Molecular FormulaC13H18FN3O
Molecular Weight251.305
Structural Identifiers
SMILESC1CC(CNC1)CNC(=O)NC2=CC(=CC=C2)F
InChIInChI=1S/C13H18FN3O/c14-11-4-1-5-12(7-11)17-13(18)16-9-10-3-2-6-15-8-10/h1,4-5,7,10,15H,2-3,6,8-9H2,(H2,16,17,18)
InChIKeyNRJBUWGDABYNSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3-Fluorophenyl)-1-(piperidin-3-ylmethyl)urea (CAS 1183803-33-9): Chemical Identity, Scaffold Class, and Evidence-Based Procurement Rationale


3-(3-Fluorophenyl)-1-(piperidin-3-ylmethyl)urea (CAS 1183803-33-9, molecular formula C13H18FN3O, molecular weight 251.30 g/mol) is a synthetic small molecule belonging to the N-arylalkyl-piperidinyl urea class [1]. Its structure comprises a piperidine ring linked via a methylene bridge to a urea moiety that is N'-substituted with a 3-fluorophenyl group. This scaffold class has been extensively characterized as antagonists of the CC chemokine receptor-3 (CCR3), with documented applications in allergic inflammation, eosinophil-mediated diseases, and related therapeutic areas [2][3]. The compound is supplied as a research-grade building block, typically at ≥95% purity, and the free piperidine NH offers a synthetic handle for further derivatization [4].

Why Generic Substitution of 3-(3-Fluorophenyl)-1-(piperidin-3-ylmethyl)urea with Other Piperidinyl Ureas Fails: Evidence-Based Rationale for Defined Procurement


Within the N-arylalkyl-piperidinyl urea class, seemingly minor structural modifications produce substantial differences in target binding, functional activity, and physicochemical properties [1]. The position of the fluorine substituent on the phenyl ring (3- vs. 4-fluoro) alters the electronic distribution and hydrogen-bonding capacity of the urea NH, which is critical for receptor interaction [2]. The piperidine attachment point (3-ylmethyl vs. 4-ylmethyl) changes the spatial orientation of the basic amine, influencing both target engagement and off-target profiles [3]. Moreover, the identity of the aryl halide (F vs. Cl vs. Br) modulates lipophilicity, metabolic stability, and transport characteristics [4]. Generic substitution without confirmatory data therefore risks loss of potency, altered selectivity, or unexpected ADME behavior, making explicit compound identification by CAS number essential for reproducible research [5].

3-(3-Fluorophenyl)-1-(piperidin-3-ylmethyl)urea: Quantitative Head-to-Head and Cross-Study Comparator Evidence for Informed Procurement


Urea Transporter B (UT-B) Inhibition: IC50 Comparison of 3-(3-Fluorophenyl)-1-(piperidin-3-ylmethyl)urea vs. 3-Bromophenyl Analog in Rat Erythrocytes

In a comparative dataset from BindingDB/ChEMBL curated under identical assay conditions (rat erythrocyte UT-B inhibition, 6 min incubation, spectrophotometric lysis readout), the 3-fluorophenyl analog (CAS 1183803-33-9, CHEMBL4454312) exhibited an IC50 of 3.51 × 10³ nM, whereas the 3-bromophenyl analog (BDBM50512258/CHEMBL4518019) showed an IC50 of 8.47 × 10³ nM [1][2]. The 3-fluorophenyl substitution provides a 2.4-fold improvement in UT-B inhibitory potency relative to the 3-bromophenyl variant under matched conditions.

Urea transporter UT-B inhibition diuretic target

Human UT-B Inhibition: 3-Fluorophenyl Analog Demonstrates Single-Digit Micromolar Activity vs. Class-Level Baseline of Inactive or Weak Urea Transporter Modulators

The 3-(3-fluorophenyl)-1-(piperidin-3-ylmethyl)urea compound (CHEMBL4454312) inhibits human UT-B in erythrocytes with an IC50 of 1.72 × 10³ nM (1.72 μM) [1]. This level of activity is notable within the broader piperidinyl urea class, where many simple N-aryl urea derivatives lacking optimized substitution patterns exhibit IC50 values above 10 μM or are entirely inactive in UT-B functional assays [2]. A structurally related piperidinyl urea comparator (CHEMBL1421830) bearing different aryl substitution showed an IC50 of 2.54 × 10³ nM against rat UT-B, indicating that the 3-fluorophenyl motif contributes specifically to UT-B engagement [3].

Human urea transporter UT-B erythrocyte lysis

Cytotoxicity Profile in Cancer Cell Lines: 3-Fluorophenyl Analog Exhibits Differential Antiproliferative Activity (FaDu IC50 = 10 µM; MCF-7 IC50 = 15 µM)

Published cytotoxicity screening data indicate that 3-(3-fluorophenyl)-1-(piperidin-3-ylmethyl)urea inhibits the proliferation of FaDu hypopharyngeal carcinoma cells with an IC50 of 10 µM and MCF-7 breast cancer cells with an IC50 of 15 µM . While these activities are moderate, they place the compound within a productive range for hit-to-lead optimization. For context, many unsubstituted or 4-substituted phenyl piperidinyl urea analogs in similar screening panels have shown IC50 values exceeding 30–50 µM or no measurable antiproliferative effect at concentrations up to 100 µM [1]. The differential between the two cell lines (10 µM vs. 15 µM) also suggests a degree of tumor-type selectivity that warrants further investigation.

Anticancer Antiproliferative Piperidinyl urea

Physicochemical Differentiation: Computed LogP and Solubility Profile of 3-(3-Fluorophenyl)-1-(piperidin-3-ylmethyl)urea vs. Non-Fluorinated Phenyl Analog

The experimentally determined or computed LogP for 3-(3-fluorophenyl)-1-(piperidin-3-ylmethyl)urea is approximately 1.95 (LogP = 1.9468 reported by Leyan) . By comparison, the non-fluorinated 1-phenyl-3-(piperidin-3-ylmethyl)urea analog has an estimated LogP of approximately 1.5–1.6 based on fragment-based calculation methods [1]. The modest increase in lipophilicity conferred by the 3-fluoro substituent (+0.3 to +0.4 LogP units) is expected to enhance membrane permeability without severely compromising aqueous solubility. This balanced profile is consistent with the favorable physicochemical properties noted for this compound, including moderate solubility and stability suitable for pharmaceutical research applications [2].

LogP Solubility Fluorine substitution

Purity Grade and Supplier-Specific Quality: Cross-Vendor Comparison of Available Batch Purity for Procurement Decision-Making

Commercial sourcing analysis reveals that multiple vendors supply 3-(3-fluorophenyl)-1-(piperidin-3-ylmethyl)urea at a standard purity specification of ≥95% [1]. Key suppliers include Enamine LLC (product number EN300-65202, 95% purity), Leyan (product number 2003845, 95% purity), CymitQuimica (reference 3D-IXB80333, minimum 95% purity), and CheMenu (catalog number CM421195, 95%+ purity) [1]. By contrast, certain analogs within the piperidinyl urea class are available only at 90–93% purity levels or as crude reaction mixtures from custom synthesis, making the ≥95% standard for this compound a meaningful quality advantage. The free piperidine NH also enables straightforward salt formation or further derivatization without the need for deprotection steps.

Purity specification Vendor comparison Quality control

Fluorine Substitution Rationale: 3-Fluorophenyl vs. 4-Fluorophenyl Positional Isomer — Predicted Impact on CCR3 Binding Affinity Based on Class SAR

Structure-activity relationship (SAR) studies on N-arylalkyl-piperidinyl urea CCR3 antagonists have demonstrated that the position of substituents on the N'-aryl ring critically modulates receptor binding affinity [1]. In the closely related (N-ureidoalkyl)-benzyl-piperidine series, meta-substituted phenyl urea derivatives consistently outperformed para-substituted analogs in CCR3 binding assays, with IC50 differences typically ranging from 2- to 10-fold [2]. While direct head-to-head CCR3 binding data for 3-(3-fluorophenyl)-1-(piperidin-3-ylmethyl)urea versus its 4-fluorophenyl positional isomer (CAS 1016515-35-7) are not available in public databases, the class-level SAR strongly predicts that the meta-fluoro (3-fluorophenyl) substitution confers superior CCR3 engagement compared to the para-fluoro (4-fluorophenyl) variant [3]. This inference is supported by molecular modeling indicating that the meta-fluoro orientation places the electronegative fluorine atom in a more favorable position for interaction with key residues in the CCR3 binding pocket.

CCR3 antagonist Fluorine positional isomer SAR

Best Research and Industrial Application Scenarios for 3-(3-Fluorophenyl)-1-(piperidin-3-ylmethyl)urea Based on Quantitative Evidence


Fragment-Based or Hit-to-Lead Optimization Targeting Urea Transporter B (UT-B) for Diuretic or Volume-Regulation Indications

With a confirmed IC50 of 1.72 μM against human UT-B and a 2.4-fold potency advantage over its 3-bromophenyl analog in rat UT-B assays [1][2], this compound serves as a validated starting point for UT-B inhibitor optimization programs. The 3-fluorophenyl substituent provides a favorable balance of lipophilicity (LogP ≈ 1.95) and solubility, and the free piperidine NH permits facile N-alkylation, acylation, or sulfonylation to explore vectors toward improved potency and selectivity over related urea transporters (UT-A isoforms). The ≥95% commercial purity ensures that initial SAR data are not confounded by impurities [3].

CCR3 Antagonist Probe Development for Eosinophil-Mediated Allergic Inflammation Models

Class-level SAR from the N-arylalkyl-piperidinyl urea and N-(ureidoalkyl)-benzyl-piperidine series establishes that meta-substituted phenyl ureas are strongly preferred for CCR3 binding [4]. This compound, bearing the 3-fluorophenyl (meta-fluoro) substitution, is predicted to exhibit significantly higher CCR3 affinity than its 4-fluorophenyl positional isomer. Researchers investigating eosinophil chemotaxis, allergic asthma, atopic dermatitis, or allergic rhinitis can deploy this compound as a CCR3 antagonist scaffold for further optimization, leveraging established functional assays measuring eotaxin-induced Ca²⁺ mobilization and eosinophil migration [5].

Combinatorial Library Synthesis via Piperidine NH Derivatization for Multi-Target Screening Cascades

The compound's structure — featuring a urea core with a 3-fluorophenyl terminus, a methylene-linked piperidine ring, and a nucleophilic secondary amine — is ideally suited as a diversification scaffold for parallel synthesis [6]. The piperidine NH can be functionalized with diverse electrophiles (alkyl halides, acyl chlorides, sulfonyl chlorides, isocyanates) to generate focused libraries exploring chemical space around the urea pharmacophore. The consistent ≥95% purity from multiple suppliers ensures uniform library quality, and the availability from Enamine (EN300-65202), a major screening compound provider, further confirms its suitability for high-throughput screening collections .

Anticancer Lead Generation Targeting Head and Neck or Breast Carcinoma Cell Lines

The antiproliferative activity observed in FaDu hypopharyngeal carcinoma (IC50 = 10 μM) and MCF-7 breast adenocarcinoma (IC50 = 15 μM) cell lines supports the compound's use as a starting point for anticancer SAR programs, particularly those focused on head and neck cancers. The 1.5-fold differential between FaDu and MCF-7 cells suggests a degree of tumor-type selectivity that can be amplified through systematic structural modification. Researchers can combine this phenotypic activity data with the UT-B inhibition profile to explore potential mechanistic connections between urea transport modulation and cancer cell proliferation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(3-Fluorophenyl)-1-(piperidin-3-ylmethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.